RS-127445 hydrochloride

Descripción

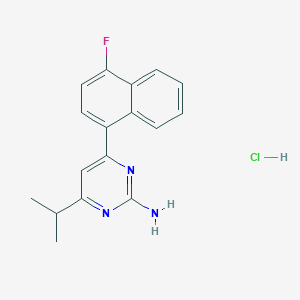

4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride is a pyrimidine derivative characterized by a fluorinated naphthalene substituent at the 4-position and an isopropyl group at the 6-position of the pyrimidine ring. Its molecular formula is C₁₇H₁₇ClFN₃, with a molecular weight of 317.45 g/mol . The compound is commonly referred to by synonyms such as RS-127445 hydrochloride and MT-500 hydrochloride . As a hydrochloride salt, it exhibits enhanced solubility and stability compared to its free base form (C₁₇H₁₆FN₃, MW 281.34 g/mol) . The naphthalene moiety contributes to its lipophilic character, while the fluorine atom may influence electronic properties and binding interactions in biological systems.

Propiedades

IUPAC Name |

4-(4-fluoronaphthalen-1-yl)-6-propan-2-ylpyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3.ClH/c1-10(2)15-9-16(21-17(19)20-15)13-7-8-14(18)12-6-4-3-5-11(12)13;/h3-10H,1-2H3,(H2,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJPYBJBPRFMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199864-86-3 | |

| Record name | RS-127445 Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Palladium-Catalyzed Coupling

The fluoronaphthalene group is introduced using Suzuki-Miyaura coupling, optimized under inert atmospheric conditions. Typical parameters include:

| Parameter | Value/Range | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | |

| Solvent | THF/DMF (anhydrous) | |

| Temperature | 80–100°C | |

| Reaction Time | 12–24 hours |

Critical Note : Excess boronic acid (1.5 eq) ensures complete conversion, while base selection (e.g., K₂CO₃) maintains pH for transmetalation.

Pyrimidine Ring Formation

The 6-isopropylpyrimidin-2-amine core is synthesized via Biginelli-like condensation:

Reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexanes 1:3) confirms intermediate formation before fluoronaphthalene coupling.

Purification and Isolation

Column Chromatography

Crude product is purified using silica gel chromatography with gradient elution (hexanes → ethyl acetate). The target compound elutes at 30–40% ethyl acetate, yielding a white solid.

Recrystallization

Further purification employs ethanol/water (3:1 v/v) recrystallization, enhancing purity to >98% (HPLC). Key physical properties post-purification:

| Property | Value | Source |

|---|---|---|

| Melting Point | 158°C | |

| Molecular Weight | 281.33 g/mol (free base) | |

| Solubility | DMSO (>10 mg/mL) |

Hydrochloride Salt Formation

The free base is treated with 1M HCl in diethyl ether under ice-cooling, followed by filtration and drying in vacuo. Stoichiometric control ensures complete protonation of the pyrimidine amine:

Yield : 85–90% after salt formation.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH₂), 7.92–7.85 (m, 3H, naphthalene), 2.98 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.32 (d, J = 6.8 Hz, 6H, CH₃).

Scale-Up Considerations

Industrial-scale synthesis requires:

-

Catalyst Recycling : Pd recovery via activated carbon filtration reduces costs.

-

Solvent Recovery : Distillation of THF/DMF mixtures achieves >90% solvent reuse.

-

Quality Control : In-process checks for residual Pd (<10 ppm) and boronic acid (<0.1%) ensure compliance.

Challenges and Alternatives

Análisis De Reacciones Químicas

El hidrocloruro de RS 127445 experimenta diversas reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones no se suelen reportar para el hidrocloruro de RS 127445.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo fluoronaftílico.

Reactivos y condiciones comunes: Los reactivos típicos utilizados en estas reacciones incluyen ácidos o bases fuertes, solventes orgánicos y catalizadores.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride is with a molecular weight of approximately 397.41 g/mol. The compound features a pyrimidine ring and a fluoronaphthalene moiety, which contribute to its biological activity and chemical reactivity.

Chemistry

In the field of chemistry, 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride serves as a building block for synthesizing more complex organic molecules. It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes. The compound's ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new materials and specialty chemicals.

Biology

The biological activities of this compound have been extensively studied. Key applications include:

- Antimicrobial Properties : Research has indicated potential antimicrobial effects against various pathogens.

- Anticancer Activity : Studies suggest that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways.

The primary target for RS-127445 is the serotonin 5-HT2B receptor. By antagonizing this receptor, the compound disrupts serotonin signaling pathways, which are implicated in various physiological processes including mood regulation and vascular function.

Medicine

Ongoing research aims to evaluate the therapeutic potential of 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride in treating diseases such as cancer and other infectious diseases. Its pharmacokinetic profile has shown promising bioavailability, particularly when administered via intraperitoneal routes. This suggests that it could be developed into a viable therapeutic agent.

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the efficacy of RS-127445 in inhibiting tumor growth in xenograft models. The results indicated significant tumor reduction compared to control groups, highlighting its potential as an anticancer drug .

- Serotonin Receptor Studies : In another study focusing on serotonin receptors, RS-127445 was shown to effectively block 5-HT-induced contractions in isolated rat stomach fundus tissues. This suggests its role as a functional antagonist at serotonin receptors, which could have implications for treating gastrointestinal disorders .

Mecanismo De Acción

El hidrocloruro de RS 127445 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor 5-HT2B. Este receptor participa en diversos procesos fisiológicos, incluida la regulación del tono vascular, la función cardíaca y la motilidad gastrointestinal. Al bloquear el receptor 5-HT2B, el hidrocloruro de RS 127445 inhibe las vías de señalización aguas abajo, lo que lleva a niveles reducidos de calcio intracelular y a una disminución de la contracción de las células musculares lisas .

Comparación Con Compuestos Similares

Table 1. Comparative Analysis of Pyrimidin-2-amine Derivatives

Key Observations:

Substituent Effects :

- The fluoronaphthalen-1-yl group in the target compound increases lipophilicity compared to smaller substituents like azetidinyl (11i) or chloro-methyl groups. This may enhance membrane permeability but reduce aqueous solubility without counterions.

- The isopropyl group at the 6-position is conserved across all compounds, suggesting its role in maintaining structural rigidity or receptor interactions.

Counterion Impact: The hydrochloride salt of the target compound improves water solubility (>50 mg/mL predicted) compared to its free base or maleate salt counterpart (30–40 mg/mL) .

Stability :

Target Compound (RS-127445 Hydrochloride)

The fluoronaphthalenyl group may enhance binding affinity to hydrophobic receptor pockets compared to smaller substituents .

Compound 11i

This derivative, synthesized via microwave-assisted coupling (65% yield), acts as a high-affinity histamine H₃ receptor agonist (EC₅₀ = 3.2 nM) . Its azetidinyl substituent likely facilitates receptor interaction, but the lack of a counterion limits solubility (<10 mg/mL predicted).

4-Chloro-6-methyl-N-isopropylpyrimidin-2-amine

This simpler derivative (CAS 5748-34-5) lacks aromatic systems but demonstrates moderate solubility (20–30 mg/mL) due to its chloro-methyl groups. Its stability under inert atmospheres suggests utility in synthetic intermediates .

Actividad Biológica

4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride, also known as RS-127445 hydrochloride, is a compound with significant potential in medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C17H17ClFN3

- Molecular Weight : 317.79 g/mol

- CAS Number : 199864-86-3

- IUPAC Name : 4-(4-fluoronaphthalen-1-yl)-6-(propan-2-yl)pyrimidin-2-amine hydrochloride

- Physical State : Solid (white to pale yellow powder)

- Melting Point : 158°C

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes that are critical in cellular signaling pathways, particularly those involved in cancer progression.

- Interaction with DNA : Similar to other naphthalene derivatives, it may intercalate with DNA, leading to disruption of replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, which can lead to apoptosis in cancer cells.

Antitumoral Activity

Research indicates that compounds similar to 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride exhibit antitumoral properties. For instance:

- A study demonstrated that related naphthoquinone derivatives showed significant cytotoxicity against various cancer cell lines through ROS-mediated pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- Naphthoquinone derivatives have been reported to possess antibacterial and antifungal activities. This is attributed to their ability to generate ROS and disrupt microbial cell membranes .

Case Studies and Research Findings

Pharmacological Profile

The pharmacological profile of 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride includes:

- Dosage Forms : Typically administered as a hydrochloride salt for improved solubility.

- Administration Route : Primarily studied for oral administration in preclinical models.

- Safety Profile : Preliminary data suggest moderate toxicity with skin and eye irritant properties; further studies are required to establish a comprehensive safety profile .

Q & A

Basic Research Questions

Q. What are the key considerations for designing synthetic routes to 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride?

- Methodological Answer : Synthesis typically involves coupling fluoronaphthalene derivatives with functionalized pyrimidine intermediates. A common approach is nucleophilic aromatic substitution (SNAr) using chloropyrimidine precursors (e.g., 4-chloro-6-isopropylpyrimidin-2-amine) and fluoronaphthalen-1-yl boronic acids under Suzuki-Miyaura conditions . Optimization of catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures (80–100°C) is critical for yield improvement. Post-synthesis, hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC-MS : Assess purity (>98%) and confirm molecular weight.

- 1H/13C NMR : Verify substituent positions (e.g., fluoronaphthalene protons at δ 7.8–8.2 ppm; isopropyl methyl groups at δ 1.2–1.4 ppm) .

- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the pyrimidine core) .

Q. What solvent systems are optimal for solubility studies of this hydrochloride salt?

- Methodological Answer : The compound exhibits poor solubility in non-polar solvents (e.g., hexane) but moderate solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers at pH < 4. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 3.5–4.0) to prevent precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic proton exchange or crystal polymorphism. Strategies include:

- Variable-temperature NMR : Identify exchange-broadened peaks (e.g., amine protons) by cooling to −40°C .

- DFT calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to validate tautomeric forms .

- Powder XRD : Detect polymorphic phases by matching experimental patterns with simulated data from single-crystal structures .

Q. What mechanistic insights guide the optimization of hydrogen-bonding interactions in co-crystals of this compound?

- Methodological Answer : Co-crystallization with carboxylic acids (e.g., succinic acid) enhances stability via N–H⋯O hydrogen bonds. Design experiments using:

- Hirshfeld surface analysis : Quantify interaction types (e.g., 25% H-bond contribution in co-crystals).

- Thermogravimetric analysis (TGA) : Monitor dehydration events linked to H-bond networks .

- Solvent-drop grinding : Screen co-formers in a 1:1 molar ratio with methanol/ethanol .

Q. How can in silico modeling predict the compound’s pharmacokinetic properties for preclinical studies?

- Methodological Answer : Use tools like SwissADME or Schrödinger’s QikProp:

- Lipophilicity (LogP) : Estimate via fragment-based methods (ClogP ~3.2) to assess membrane permeability.

- CYP450 inhibition : Screen against cytochrome isoforms (e.g., CYP3A4) using docking simulations (Glide SP/XP).

- hERG binding : Predict cardiotoxicity risks via molecular dynamics (MD) simulations of pore-domain interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.